
N-4-(2-Hydroxy-1,1-dimethylethyl)benzyl-N-methyl-L-naphthalenemethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-4-(2-Hydroxy-1,1-dimethylethyl)benzyl-N-methyl-L-naphthalenemethylamine is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a benzyl group, a naphthalenemethylamine moiety, and a hydroxy group, which contribute to its diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-4-(2-Hydroxy-1,1-dimethylethyl)benzyl-N-methyl-L-naphthalenemethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 4-(2-hydroxy-1,1-dimethylethyl)benzyl chloride with a suitable base to form the benzyl intermediate.
Naphthalenemethylamine Coupling: The benzyl intermediate is then coupled with naphthalenemethylamine under controlled conditions, often using a catalyst to facilitate the reaction.
Methylation: The final step involves the methylation of the amine group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
N-4-(2-Hydroxy-1,1-dimethylethyl)benzyl-N-methyl-L-naphthalenemethylamine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl and naphthalenemethylamine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-4-(2-Hydroxy-1,1-dimethylethyl)benzyl-N-methyl-L-naphthalenemethylamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
N-4-(2-Hydroxy-1,1-dimethylethyl)benzyl-N-methyl-L-naphthalenemethylamine can be compared with other similar compounds, such as:
N-4-(2-Hydroxy-1,1-dimethylethyl)benzyl-N-methyl-L-phenylmethylamine: This compound has a phenyl group instead of a naphthalene group, leading to different chemical properties and applications.
N-4-(2-Hydroxy-1,1-dimethylethyl)benzyl-N-methyl-L-anthracenemethylamine: The presence of an anthracene group provides unique characteristics compared to the naphthalene derivative.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Eigenschaften
| 1135693-69-4 | |
Molekularformel |
C23H27NO |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
2-methyl-2-[4-[[methyl(naphthalen-1-ylmethyl)amino]methyl]phenyl]propan-1-ol |
InChI |
InChI=1S/C23H27NO/c1-23(2,17-25)21-13-11-18(12-14-21)15-24(3)16-20-9-6-8-19-7-4-5-10-22(19)20/h4-14,25H,15-17H2,1-3H3 |
InChI-Schlüssel |
ODUKSOKOWVRBLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


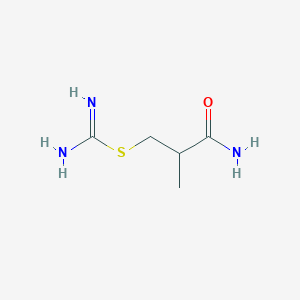
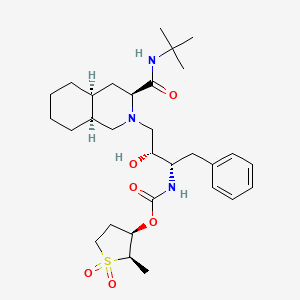
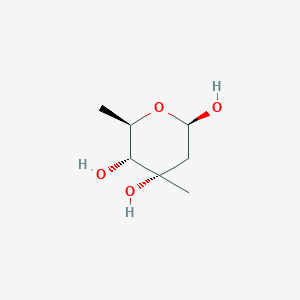


![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
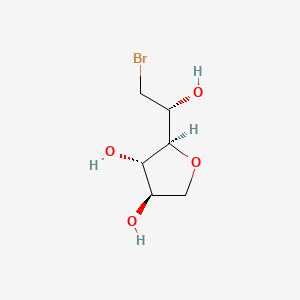

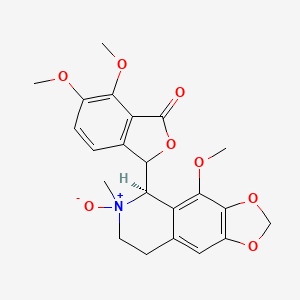
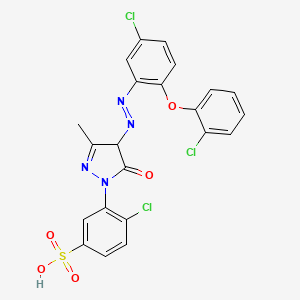
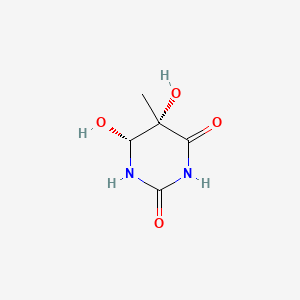


![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)
